5-(Hydroxymethyl)indolin-2-one

Overview

Description

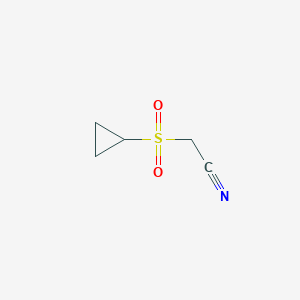

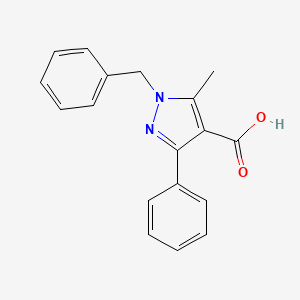

5-(Hydroxymethyl)indolin-2-one is a chemical compound with the molecular formula C9H9NO2 and a molecular weight of 163.17 . It is a derivative of indolin-2-one, a class of compounds that have been found in many important synthetic drug molecules .

Synthesis Analysis

Indolin-2-one derivatives can be synthesized from 1,2,3,3-tetramethyl-3H-indolium iodides through an I2-promoted oxidative reaction . Another method involves the synthesis of indolin-2-one derivatives incorporating a 1-benzyl-1H-1,2,3-triazole moiety . A third method involves the design and synthesis of 3,5-substituted indolin-2-one derivatives .Molecular Structure Analysis

The molecular structure of this compound contains a total of 22 bonds, including 13 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, and 6 aromatic bonds. It also contains 1 five-membered ring, 1 six-membered ring, and 1 nine-membered ring .Physical And Chemical Properties Analysis

The predicted boiling point of this compound is 404.9±45.0 °C, and its predicted density is 1.306±0.06 g/cm3 . Its pKa value is predicted to be 13.95±0.20 .Scientific Research Applications

Indoleamine 2,3-Dioxygenase Inhibitors

A study by Yue et al. (2009) discovered a hydroxyamidine chemotype, including derivatives of indolin-2-one, as potent inhibitors of indoleamine 2,3-dioxygenase (IDO). The compound identified as 5l demonstrated significant inhibition of IDO, which is an enzyme involved in tryptophan catabolism and has implications in cancer immunotherapy due to its role in tumor immune evasion. This research highlights the potential of indolin-2-one derivatives in developing novel therapeutic agents targeting IDO for cancer treatment (Yue et al., 2009).

Serotonin Receptor Antagonists

Another study focused on the development of selective serotonin 6 (5-HT6) receptor antagonists for the potential treatment of cognitive disorders. The research led to the identification of a novel series of 3-(piperazinylmethyl) indole derivatives, showcasing the versatility of indolin-2-one related compounds in modulating serotonin receptors, which are key targets in treating various neurological and psychiatric disorders (Nirogi et al., 2017).

Metal Complexes and Antibacterial Activity

Patel and Patel (2015) synthesized novel ligands based on indolin-2-one derivatives, demonstrating their ability to form metal complexes with significant antibacterial activities. This research underscores the potential of indolin-2-one compounds in developing new antibacterial agents, which is crucial in the face of rising antibiotic resistance (Patel & Patel, 2015).

Anti-inflammatory Therapeutics

Karg et al. (2009) explored the structural optimization of 2-substituted 5-hydroxyindole-3-carboxylates, leading to potent inhibitors of human 5-lipoxygenase, an enzyme involved in the biosynthesis of leukotrienes from arachidonic acid. These compounds, including indolin-2-one derivatives, hold promise as anti-inflammatory therapeutics, potentially offering new treatments for inflammatory and allergic disorders (Karg et al., 2009).

Mechanism of Action

Target of Action

5-(Hydroxymethyl)indolin-2-one, as an indole derivative, has been found to bind with high affinity to multiple receptors . The indole scaffold is present in many important synthetic drug molecules and has been found to have diverse biological applications .

Mode of Action

Indolin-2-one nitroimidazole antibiotics have been found to exhibit an unexpected dual mode of action . They inhibit topoisomerase IV, an essential enzyme for DNA replication . Furthermore, they facilitate in vivo reduction due to their significantly increased redox potentials compared to classic 5-nitroimidazoles .

Biochemical Pathways

Indole derivatives, including this compound, have been found to possess various biological activities, affecting a variety of biochemical pathways . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

It has been found that indolin-2-one and its derivatives can cross the blood-brain barrier . Low doses of indolin-2-one in the blood can cause reduced blood pressure and mild sedation, while high doses can cause coma and death .

Result of Action

Indolin-2-one derivatives with the lowest bond dissociation enthalpy, ionization potential, and proton affinity values have been identified as compounds with high antioxidant activity .

Action Environment

It has been found that indolin-2-one derivatives with substituents in the ortho position are promising potential novel antioxidants .

properties

IUPAC Name |

5-(hydroxymethyl)-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-5-6-1-2-8-7(3-6)4-9(12)10-8/h1-3,11H,4-5H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFEKDTIWYDGPPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)CO)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

612487-61-3 | |

| Record name | 5-(Hydroxymethyl)-1,3-Dihydro-2H-Indol-2-One | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.